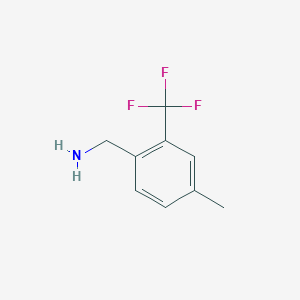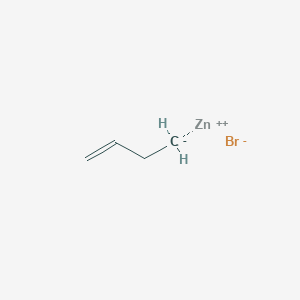
3-Butenylzincbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenylzincbromide is an organozinc compound with the molecular formula C4H7BrZn. It is a colorless liquid that is soluble in organic solvents such as tetrahydrofuran (THF). This compound is primarily used as a nucleophilic reagent in organic synthesis, particularly in substitution and addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenylzincbromide can be synthesized through the reaction of 3-butenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Butenylzincbromide undergoes various types of reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halide ions in organic substrates.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It is used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halide substrates and are carried out in THF.
Addition Reactions: Often involve aldehydes or ketones as substrates.
Cross-Coupling Reactions: Require palladium or nickel catalysts and are performed under inert conditions.
Major Products:
Substitution Reactions: Produce substituted alkenes.
Addition Reactions: Yield alcohols.
Cross-Coupling Reactions: Form complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
3-Butenylzincbromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butenylzincbromide involves its role as a nucleophile. It donates electrons to electrophilic centers in substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction it is involved in, such as forming carbon-carbon bonds in cross-coupling reactions .
Comparison with Similar Compounds
- n-Propylzinc Bromide
- 2-Propylzinc Bromide
- Octylmagnesium Bromide
- Ethnylmagnesium Bromide
Comparison: 3-Butenylzincbromide is unique due to its ability to participate in a wide range of reactions, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable reagent compared to other organozinc and organomagnesium compounds .
Properties
Molecular Formula |
C4H7BrZn |
|---|---|
Molecular Weight |
200.4 g/mol |
IUPAC Name |
zinc;but-1-ene;bromide |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
BFFDFNINBXPQIU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC=C.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


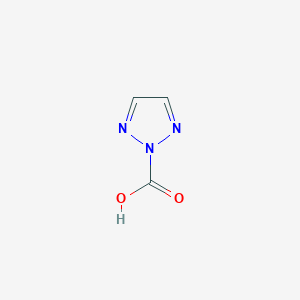
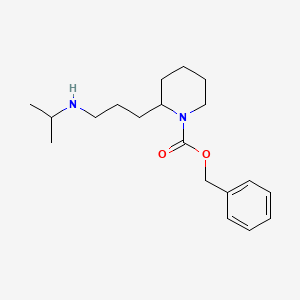

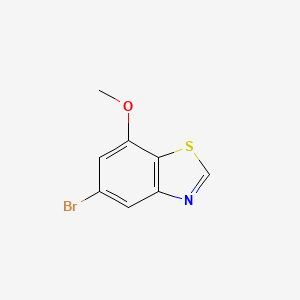
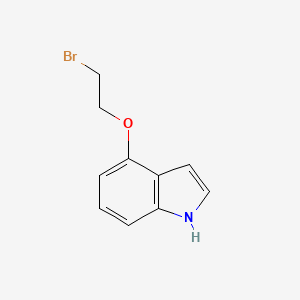
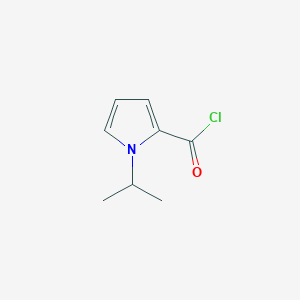
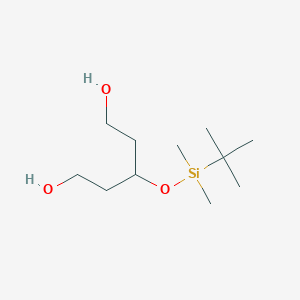
![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
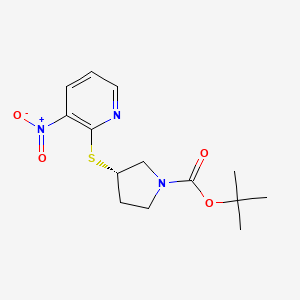
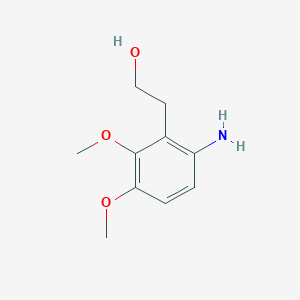

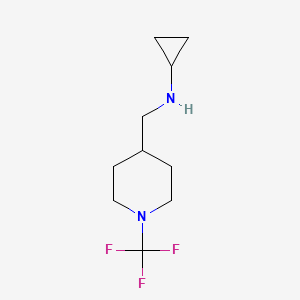
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
